molecular formula C16H17NO2 B8703596 phenyl N-(3-phenylpropyl)carbamate

phenyl N-(3-phenylpropyl)carbamate

Cat. No.: B8703596
M. Wt: 255.31 g/mol
InChI Key: UIFQMTAXSRHXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(3-phenylpropyl)carbamate is a carbamate derivative characterized by a phenyl group esterified to a carbamic acid moiety, where the nitrogen atom is substituted with a 3-phenylpropyl chain. Carbamates (ROC(O)NR'R'') are esters of carbamic acid, widely utilized in agrochemicals, pharmaceuticals, and polymer science due to their hydrolytic stability and bioactivity . The 3-phenylpropyl group may enhance lipophilicity, influencing solubility and membrane permeability, while the phenyl ester could contribute to steric effects and electronic interactions.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

phenyl N-(3-phenylpropyl)carbamate

InChI

InChI=1S/C16H17NO2/c18-16(19-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18)

InChI Key

UIFQMTAXSRHXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups : Chlorine in Chlorpropham increases stability and bioactivity .
  • Lipophilicity : The 3-phenylpropyl chain in the target compound likely enhances lipid solubility compared to shorter chains (e.g., methyl or ethyl).
  • Hydrogen Bonding : Hydroxypropyl (in benzyl derivatives) or acetyl groups introduce polarity, affecting solubility and target interactions .

Physicochemical Properties

Hypothetical properties inferred from analogs:

Property This compound Chlorpropham Methyl N-(3-methylphenyl)carbamate
Melting Point ~80–100°C (estimated) 41°C 92–94°C
LogP (Lipophilicity) ~4.5 (high) 3.1 1.8
Solubility in Water Low 89 mg/L (20°C) Moderate
Hydrolytic Stability Moderate (steric hindrance) High (Cl stabilizes) Low (small substituents)

Key Trends :

  • Bulky substituents (e.g., 3-phenylpropyl) reduce water solubility but improve membrane permeability.
  • Chlorine substituents enhance stability against hydrolysis and UV degradation .

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